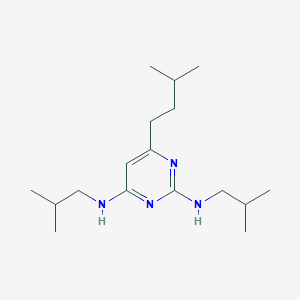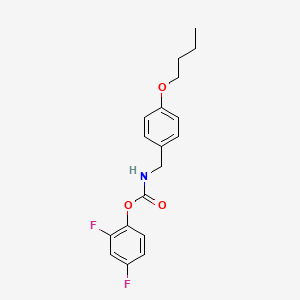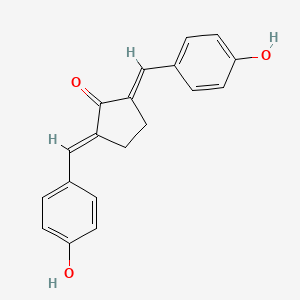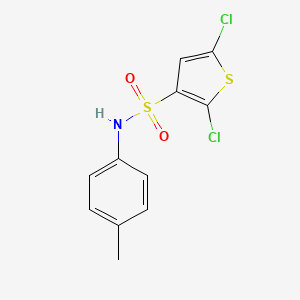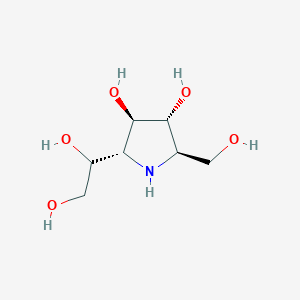
2,7-Bis(acetamido)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-双(乙酰胺基)蒽醌是蒽醌的衍生物,蒽醌以其多种生物活性及其应用而闻名。蒽醌是一类天然存在的化合物,存在于各种植物和真菌中,几个世纪以来,它们一直被用于传统医学。在蒽醌结构的 2 位和 7 位引入乙酰胺基团,增强了其生物活性及其潜在的治疗应用。
准备方法
合成路线和反应条件: 2,7-双(乙酰胺基)蒽醌的合成通常涉及 2,7-二氨基蒽醌的乙酰化。该过程始于蒽醌的硝化,形成 2,7-二硝基蒽醌,然后将其还原为 2,7-二氨基蒽醌。 最后一步是氨基的乙酰化,形成 2,7-双(乙酰胺基)蒽醌 .
工业生产方法: 2,7-双(乙酰胺基)蒽醌的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和优化反应条件,以确保高收率和纯度。使用连续流动反应器和自动化系统可以进一步提高生产过程的效率和可扩展性。
化学反应分析
反应类型: 2,7-双(乙酰胺基)蒽醌会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌衍生物。
还原: 还原反应可以将醌结构还原回氢醌。
取代: 在适当的条件下,乙酰胺基团可以用其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应通常需要催化剂和特定的反应条件,例如酸性或碱性环境。
主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以产生醌衍生物,而还原可以产生氢醌衍生物。
科学研究应用
作用机制
2,7-双(乙酰胺基)蒽醌的作用机制涉及其与各种分子靶标和途径的相互作用。该化合物可以插入 DNA,破坏复制和转录过程。 它还抑制拓扑异构酶和端粒酶等酶的活性,这些酶对于癌细胞增殖至关重要 。此外,该化合物可以通过激活特定信号通路诱导癌细胞凋亡(程序性细胞死亡)。
类似化合物:
2,7-二氨基蒽醌: 2,7-双(乙酰胺基)蒽醌的前体,具有氨基而不是乙酰胺基。
1,4-二氨基蒽醌: 另一种蒽醌衍生物,在不同位置具有氨基。
阿霉素: 一种基于蒽醌的抗癌药物,具有不同的取代模式。
独特性: 2,7-双(乙酰胺基)蒽醌的独特性在于它在 2 位和 7 位存在乙酰胺基,这增强了其生物活性及其潜在的治疗应用。特定的取代模式允许与分子靶标和途径进行独特的相互作用,使其成为进一步研究和开发的有希望的候选者。
相似化合物的比较
2,7-Diaminoanthraquinone: The precursor to 2,7-Bis(acetamido)anthraquinone, with amino groups instead of acetamido groups.
1,4-Diaminoanthraquinone: Another anthraquinone derivative with amino groups at different positions.
Doxorubicin: An anthraquinone-based anticancer drug with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of acetamido groups at the 2 and 7 positions, which enhances its biological activity and potential therapeutic applications. The specific substitution pattern allows for unique interactions with molecular targets and pathways, making it a promising candidate for further research and development.
属性
分子式 |
C18H14N2O4 |
|---|---|
分子量 |
322.3 g/mol |
IUPAC 名称 |
N-(7-acetamido-9,10-dioxoanthracen-2-yl)acetamide |
InChI |
InChI=1S/C18H14N2O4/c1-9(21)19-11-3-5-13-15(7-11)18(24)16-8-12(20-10(2)22)4-6-14(16)17(13)23/h3-8H,1-2H3,(H,19,21)(H,20,22) |
InChI 键 |
SNSGXIQBZKNIJT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)
![2,3-Dihydrobenzo[d]thiazole-2-thiol](/img/structure/B10841282.png)

